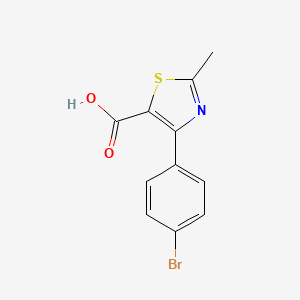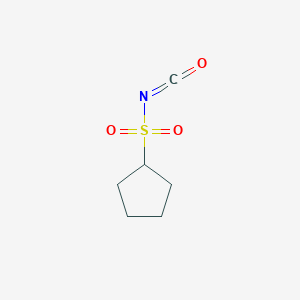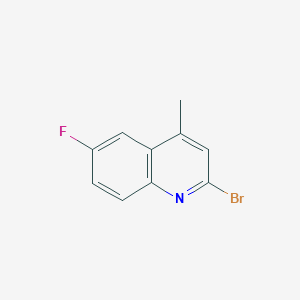
2-Bromo-6-fluoro-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7BrFN. It is used as an intermediate in the synthesis of various pharmaceutical and chemical products .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoro-4-methylquinoline involves several steps, including the reaction of 2-Bromo-4-fluoro-6-methylaniline with other reagents . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoro-4-methylquinoline has been investigated using various methods, including crystallographic (XRD), spectroscopic (UV-vis, NMR), and computational (DFT, HOMA) methods .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-6-fluoro-4-methylquinoline are complex and can be influenced by various factors. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
2-Bromo-6-fluoro-4-methylquinoline has a molecular weight of 240.072 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 304.4±37.0 °C at 760 mmHg, and a flash point of 137.9±26.5 °C . Its solubility in various solvents has also been studied .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Agents
2-Bromo-6-fluoro-4-methylquinoline is a compound of interest in medicinal chemistry due to its potential as a scaffold for anticancer agents . The presence of halogen atoms, particularly bromine and fluorine, can enhance the bioactivity of pharmaceutical compounds. This compound could be used to synthesize novel quinoline derivatives that exhibit anticancer activities.
Organic Synthesis: Building Blocks
In organic synthesis, 2-Bromo-6-fluoro-4-methylquinoline serves as a versatile building block. It can undergo various reactions, including cross-coupling reactions, to create complex molecules . Its reactivity with different organic substrates makes it valuable for constructing diverse organic compounds.
Pharmaceutical Intermediates: Drug Development
This compound is also used as an intermediate in the synthesis of drugs. Its modified derivatives can be found in several FDA-approved drugs, playing a crucial role in the development of new therapeutic agents with improved efficacy and reduced side effects .
Agrochemicals: Pesticide Synthesis
The quinoline ring system, to which 2-Bromo-6-fluoro-4-methylquinoline belongs, is often used in the synthesis of pesticides . The introduction of bromine and fluorine atoms can lead to the development of agrochemicals that are more potent and selective in their action.
Dyestuff Field: Colorant Synthesis
Quinoline derivatives are known to be used in the dyestuff industry. The compound could be employed in the synthesis of dyes and pigments, contributing to the creation of new colorants with unique properties .
Environmental Impact: Green Chemistry
The compound’s synthesis and use in various fields are being studied with an emphasis on green chemistry principles. Researchers aim to minimize the environmental impact by developing eco-friendly synthetic routes and assessing the compound’s biodegradability and toxicity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-6-fluoro-4-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIZAKPOOZDHIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)
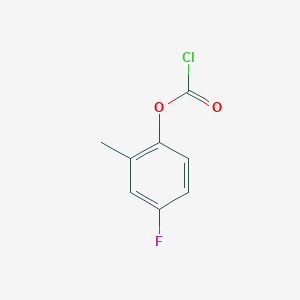
![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)
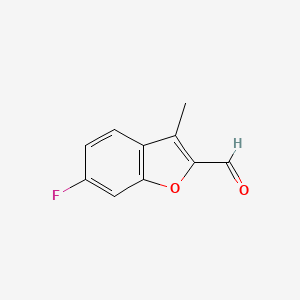
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)
![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)
![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)


